molecular formula C10H20N2O5S B6201225 tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate CAS No. 2694057-15-1

tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate

Cat. No.: B6201225
CAS No.: 2694057-15-1
M. Wt: 280.3
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Description

tert-Butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate: is an organic compound that features a morpholine ring substituted with a sulfamoylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the morpholine ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free carboxylic acid.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine: This compound may have potential applications in medicinal chemistry as a precursor for the development of pharmaceuticals. Its morpholine ring is a common motif in many bioactive molecules, and the sulfamoylmethyl group can enhance the compound’s solubility and bioavailability.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The morpholine ring can mimic natural substrates or inhibitors, while the sulfamoylmethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
  • tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate

Comparison: tert-Butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced solubility, stability, and reactivity, making it a valuable intermediate in various chemical processes .

Properties

CAS No.

2694057-15-1

Molecular Formula

C10H20N2O5S

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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